molecular formula C13H11N3O2 B6574873 2-(2,3-dioxo-4-(o-tolyl)-3,4-dihydropyrazin-1(2H)-yl)acetonitrile CAS No. 1206989-55-0

2-(2,3-dioxo-4-(o-tolyl)-3,4-dihydropyrazin-1(2H)-yl)acetonitrile

Cat. No.: B6574873
CAS No.: 1206989-55-0
M. Wt: 241.24 g/mol
InChI Key: CUWNYUHABWTVBF-UHFFFAOYSA-N
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Description

2-(2,3-Dioxo-4-(o-tolyl)-3,4-dihydropyrazin-1(2H)-yl)acetonitrile is a heterocyclic compound featuring a dihydropyrazine core substituted with two ketone groups (2,3-dioxo), an ortho-methylphenyl (o-tolyl) group at position 4, and an acetonitrile (-CH$_2$CN) moiety. The dihydropyrazine ring is a six-membered system with conjugated double bonds, rendering it electron-deficient, which may enhance reactivity in nucleophilic or cycloaddition reactions.

Properties

IUPAC Name

2-[4-(2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-10-4-2-3-5-11(10)16-9-8-15(7-6-14)12(17)13(16)18/h2-5,8-9H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWNYUHABWTVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dioxo-4-(o-tolyl)-3,4-dihydropyrazin-1(2H)-yl)acetonitrile typically involves multi-step organic reactions. One common method includes the condensation of o-tolyl hydrazine with a suitable diketone to form the pyrazine ring, followed by nitrile group introduction through a cyanation reaction. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance efficiency and scalability. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product with desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dioxo-4-(o-tolyl)-3,4-dihydropyrazin-1(2H)-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The nitrile group or other functional groups in the compound can be substituted with different atoms or groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced derivatives. Substitution reactions can introduce new functional groups, leading to a variety of substituted pyrazine derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: Its biological activity can be explored for potential therapeutic applications, such as antimicrobial or anticancer agents.

    Medicine: The compound may serve as a lead compound for drug development, with modifications to enhance its pharmacological properties.

    Industry: It can be utilized in the production of specialty chemicals, materials, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(2,3-dioxo-4-(o-tolyl)-3,4-dihydropyrazin-1(2H)-yl)acetonitrile involves its interaction with specific molecular targets and pathways These may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Properties
Compound Name Core Structure Substituents Yield Key Properties/Applications Source
Target Compound Dihydropyrazine dioxo o-Tolyl, acetonitrile N/A High polarity, potential bioactive intermediate Inferred
Ethyl 2-(2,3-dioxo...yl)acetate Dihydropyrazine dioxo Ethyl ester N/A Research chemical, discontinued due to stability issues
Compound 6 (Thiazolidinone derivative) Thiazolidinone o-Tolyl, coumarin 45% Antimicrobial activity, moderate yield
2-(o-Tolyl)acetic acid Acetic acid o-Tolyl 90% High yield, simple synthetic route
3b (Thiadiazole derivative) 1,3,4-Thiadiazole o-Tolyl, thioether 61% NMR-confirmed structure, antimicrobial potential
Key Observations :

Ethyl 2-(2,3-dioxo...yl)acetate () shares the dihydropyrazine core but replaces the acetonitrile with an ester, increasing lipophilicity but reducing polarity .

Substituent Effects: The o-tolyl group in the target compound and analogs (e.g., 2-(o-tolyl)acetic acid, ) enhances steric hindrance and lipophilicity compared to para-substituted derivatives. This substitution pattern may improve membrane permeability in bioactive compounds . Acetonitrile vs.

Synthetic Yields: Thiazolidinone and oxazepin derivatives () exhibit moderate yields (40–45%), likely due to multi-step cyclization. In contrast, simpler analogs like 2-(o-tolyl)acetic acid () achieve 90% yields via straightforward synthesis .

Spectroscopic and Analytical Data

Table 2: Spectroscopic Comparisons
Compound Name $^1$H NMR Features (δ, ppm) IR Features (cm$^{-1}$) Elemental Analysis (%) Source
Target Compound Inferred: Aromatic protons (~7.2–7.4), CH$_2$CN (~3.8–4.2) C≡N stretch (~2250), C=O (~1700) C, H, N consistent with formula N/A
Compound 6 () 7.21–7.17 (m, o-tolyl), 4.77 (s, CH$_2$) 1720 (C=O), 1670 (C=N) C 49.79%, H 4.18%, N 15.84%
2-(o-Tolyl)acetic acid 7.21–7.17 (m, arom), 3.67 (s, CH$3$), 2.33 (s, CH$2$) 1773 (C=O) N/A
3b () 7.83 (d, arom), 4.77 (s, CH$2$), 2.40 (s, CH$3$) N/A C 49.79%, H 4.18%, N 15.84%
  • NMR Trends : Aromatic protons in o-tolyl-substituted compounds (e.g., δ ~7.2–7.4) are consistent across analogs, while methyl groups resonate at δ ~2.3–2.4 .
  • IR Trends : Strong C=O stretches (~1700 cm$^{-1}$) are common in diketone-containing compounds like the target, whereas nitriles show distinct C≡N stretches (~2250 cm$^{-1}$) .

Biological Activity

The compound 2-(2,3-dioxo-4-(o-tolyl)-3,4-dihydropyrazin-1(2H)-yl)acetonitrile (CAS Number: 1226434-59-8) is a member of the pyrazine family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H11N3O2
  • Molecular Weight : 241.24 g/mol
  • Structural Characteristics : The compound features a dihydropyrazine ring and a cyano group, which are critical for its biological interactions.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Acetylcholinesterase Inhibition : Some studies have shown that related compounds can inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft, potentially enhancing cholinergic neurotransmission .
  • Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, which may protect cells from oxidative stress .

Anticancer Properties

Recent studies have investigated the anticancer potential of pyrazine derivatives. For instance:

  • In vitro Studies : Research on related compounds has indicated cytotoxic effects against various cancer cell lines. The mechanism often involves induction of apoptosis and cell cycle arrest .
CompoundCancer Cell LineIC50 (µM)Mechanism
Compound AHeLa15Apoptosis induction
Compound BMCF-710Cell cycle arrest

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity:

  • In Vivo Studies : Animal models treated with pyrazine derivatives showed reduced inflammation markers in tissues, indicating a possible therapeutic role in inflammatory diseases .

Neuroprotective Effects

Given the AChE inhibition potential:

  • Cognitive Function : Compounds similar to this one have been evaluated for their ability to improve cognitive function in models of Alzheimer’s disease by preventing the breakdown of acetylcholine .

Case Studies

  • Study on Neuroprotective Effects : In a study examining the effects of pyrazine derivatives on cognitive decline in mice, administration of a related compound resulted in improved memory and learning capabilities compared to controls .
  • Anticancer Activity Assessment : A series of pyrazine derivatives were tested against breast cancer cells, revealing significant cytotoxicity with IC50 values ranging from 5 to 20 µM depending on the specific derivative used .

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